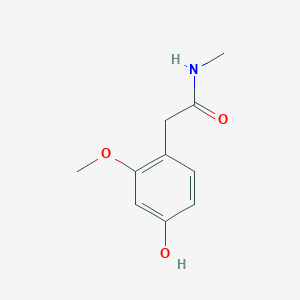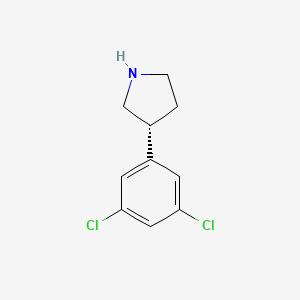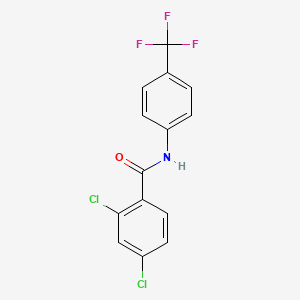
(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid is a derivative of leucine, an essential amino acid This compound is known for its unique structure, which includes an aminoacetyl group attached to the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid typically involves the reaction of leucine with aminoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino or carboxyl derivatives.
科学的研究の応用
(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
作用機序
The mechanism of action of (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound may also interact with cellular receptors, modulating signal transduction processes and exerting its biological effects.
類似化合物との比較
2-Amino-3,3-dimethylbutanoic acid: A simpler derivative of leucine without the aminoacetyl group.
N-Glycylglycine: Another amino acid derivative with a similar structure but different functional groups.
Uniqueness: (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid is unique due to the presence of the aminoacetyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler derivatives.
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)6(7(12)13)10-5(11)4-9/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13) |
InChIキー |
YUZFRZHDCMUDKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1-(2-Nitro-benzenesulfonyl)-azetidin-3-yl]-methanol](/img/structure/B8285355.png)

![Cyclopropyl-[1-(3-phenyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yl]amine](/img/structure/B8285365.png)



